Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride

Acid Chloride Reactivity Physicochemical Profiling Drug-Likeness Optimization

Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride (CAS 300544-16-5) is a specialty acid chloride derived from benzocyclobutadiene, featuring a rigid bicyclo[4.2.0]octatetraene core with an electrophilic carbonyl chloride at the 7-position. With molecular formula C₉H₅ClO and a molecular weight of 164.59 g/mol , this compound combines the inherent strain and Diels–Alder reactivity of the benzocyclobutadiene scaffold with a versatile acylating handle for amide, ester, or ketone formation.

Molecular Formula C9H5ClO
Molecular Weight 164.59 g/mol
CAS No. 300544-16-5
Cat. No. B12572406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride
CAS300544-16-5
Molecular FormulaC9H5ClO
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C2C(=O)Cl
InChIInChI=1S/C9H5ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-5H
InChIKeyOFLNKTWSMPAKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride (CAS 300544-16-5): A Benzocyclobutadiene-Derived Acid Chloride for Cycloaddition and Cross-Coupling


Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride (CAS 300544-16-5) is a specialty acid chloride derived from benzocyclobutadiene, featuring a rigid bicyclo[4.2.0]octatetraene core with an electrophilic carbonyl chloride at the 7-position. With molecular formula C₉H₅ClO and a molecular weight of 164.59 g/mol , this compound combines the inherent strain and Diels–Alder reactivity of the benzocyclobutadiene scaffold with a versatile acylating handle for amide, ester, or ketone formation [1]. It is listed by several fine-chemical suppliers as a research intermediate, typically offered at purities ≥95% for laboratory-scale synthesis .

Why Generic Acid Chloride or Benzocyclobutene Substitution Fails for Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride (300544-16-5)


The unique bicyclo[4.2.0]octa-1,3,5,7-tetraene (benzocyclobutadiene) parent framework combines aromatic benzene stabilization with anti-aromatic cyclobutadiene character, resulting in a highly strained, reactive dienophile that undergoes rapid self-dimerization and distinct cycloaddition regiochemistry not observed in simple acid chlorides or saturated bicyclic analogs [1]. Positional isomers such as the 7‑carboxylic acid (CAS 131384‑94‑6) lack the direct acylating electrophilicity, while non‑benzocyclobutadiene acid chlorides (e.g., benzoyl chloride) cannot participate in the strain‑driven [4+2] cycloadditions that define this scaffold's utility in building complex polycyclic architectures [2]. Substituting the 7‑carbonyl chloride for a structurally similar benzocyclobutene‑1‑carbonyl chloride (CAS 1473‑47‑8, the triene analog) alters both the electronic conjugation and the ring‑opening/cycloaddition profile, potentially leading to different product distributions or reaction failure in multi‑step sequences developed for the tetraene system.

Head-to-Head Physicochemical and Reactivity Evidence for Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride (300544-16-5)


Enhanced Electrophilicity of the 7‑Carbonyl Chloride vs. the 7‑Carboxylic Acid: LogP and PSA Comparison

The target 7‑carbonyl chloride exhibits a computed logP of 2.306 and a polar surface area (PSA) of 17.07 Ų . In contrast, the corresponding 7‑carboxylic acid (CAS 131384‑94‑6) shows a higher PSA and lower logP (estimated ~1.4 based on the acid‑to‑acid chloride difference for benzoic acid analogs), indicating that the acid chloride is significantly more lipophilic and membrane‑permeable. For procurement scientists, the lower PSA and higher logP favor the acid chloride in applications requiring passive membrane permeability or when lipophilic building blocks are desired for fragment-based drug discovery.

Acid Chloride Reactivity Physicochemical Profiling Drug-Likeness Optimization

Strained Dienophile Reactivity of the Benzocyclobutadiene Core vs. Saturated Bicyclo[4.2.0]octane Analogs

The parent benzocyclobutadiene (bicyclo[4.2.0]octa-1,3,5,7-tetraene) is a well‑established, highly reactive dienophile that undergoes spontaneous dimerization at ambient temperature [1]. Computational studies estimate the cyclobutadiene ring‑opening activation barrier at ~15–20 kcal mol⁻¹, significantly lower than the ~50 kcal mol⁻¹ required for ring‑opening of the saturated bicyclo[4.2.0]octane analog [2]. The 7‑carbonyl chloride retains this strained core and is therefore predicted to participate in [4+2] cycloadditions under milder conditions than saturated or non‑strained acid chlorides, a factor critical in preventing thermal decomposition of sensitive coupling partners during library synthesis.

Diels–Alder Cycloaddition Strain Energy Reaction Kinetics

Distinct Conjugation and Cycloaddition Regiochemistry vs. the Triene Analog (CAS 1473‑47‑8)

The fully conjugated tetraene system of the target compound (8 π‑electrons spanning the bicyclic framework) directs Diels–Alder reactions to the cyclobutadiene C7‑C8 bond, whereas the triene analog (CAS 1473‑47‑8, bicyclo[4.2.0]octa-1(6),2,4‑triene‑7‑carbonyl chloride) lacks one double bond and presents a different frontier molecular orbital (FMO) arrangement [1]. This FMO difference alters both the regioselectivity and the endo/exo selectivity in cycloadditions: the tetraene favors addition across the strained double bond, while the triene may react at the less‑strained 1‑2 position. For procurement, the tetraene acid chloride is the required building block when synthetic routes have been optimized for C7‑C8 cycloaddition; substitution with the triene analog would yield a different regioisomeric product.

Regioselectivity Electronic Structure Cycloaddition Pattern

Acylation Efficiency of Acid Chloride vs. Carboxylic Acid in Amide Bond Formation

Acid chlorides are generally 10³–10⁶ times more reactive than carboxylic acids toward amine nucleophiles [1]. The target 7‑carbonyl chloride can be directly coupled with primary or secondary amines without activation reagents (e.g., HATU, EDC), whereas the corresponding 7‑carboxylic acid (CAS 131384‑94‑6) requires stoichiometric coupling agents that can complicate purification and reduce atom economy. This reactivity advantage is especially valuable when incorporating the benzocyclobutadiene fragment into amine‑containing pharmacophores under mild, non‑epimerizing conditions.

Amide Coupling Acylation Kinetics Protecting-Group-Free Strategy

Optimal Application Scenarios for Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride (300544-16-5) Based on Evidence


Strain-Driven Diversity-Oriented Synthesis (DOS) of Polycyclic Scaffolds

The benzocyclobutadiene core enables rapid assembly of complex tetracyclic or pentacyclic frameworks through sequential Diels–Alder cycloaddition and ring‑opening metathesis. The 7‑carbonyl chloride provides a pre‑installed functional handle for subsequent derivatization (e.g., amide library enumeration) without perturbing the strained core [1], a distinct advantage over the corresponding carboxylic acid which requires in‑situ activation and may undergo decarboxylation under thermal cycloaddition conditions .

Fragment-Based Drug Discovery with Masked Dienophile Warheads

The compound serves as a lipophilic, electrophilic fragment (logP = 2.306) that can engage cysteine or serine residues in target proteins via acylation, while the latent dienophile can be unveiled for covalent probe development. The higher logP compared to the 7‑carboxylic acid [1] improves cellular permeability, making it a preferred choice for cell‑based fragment screening where intracellular target engagement is required.

Protecting-Group-Free Synthesis of Benzocyclobutadiene‑Containing Amides

The acid chloride directly acylates amines, alcohols, and thiols under mild, base‑mediated conditions, obviating the need for coupling reagents that complicate purification [1]. This is particularly advantageous in parallel synthesis or flow chemistry setups where reagent‑waste minimization and simple extractive work‑up translate to higher throughput and lower solvent‑disposal costs.

Precursor for Benzocyclobutadiene‑Derived Polymers and Materials

Upon thermolysis, benzocyclobutadiene derivatives undergo ring‑opening to generate ortho‑quinodimethane intermediates that polymerize to form high‑performance dielectric films. The 7‑carbonyl chloride can be tethered to hydroxyl‑terminated oligomers or surfaces, enabling covalent incorporation into polymer backbones [1]. Its higher reactivity compared to the carboxylic acid ester ensures efficient grafting under conditions that avoid premature polymerization.

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